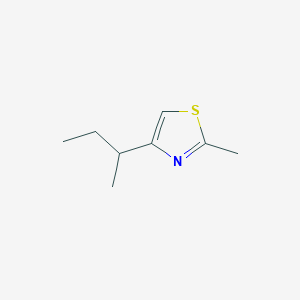

4-Butan-2-yl-2-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butan-2-yl-2-methyl-1,3-thiazole is a type of thiazole, which is a heterocyclic compound. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are key volatile flavor products formed during the thermal degradation of thiamin and are reported to be found in roasted peanuts and roasted beef .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The presence of this particular group might also enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Organic Ionic Liquids and Catalysis

Thiazolium-ion-based organic ionic liquids, including derivatives of thiazole, have been studied for their unique properties. For instance, 4- and 5-methyl thiazole derivatives have been alkylated and used to promote the benzoin condensation of benzaldehyde when treated with small quantities of triethylamine, indicating their potential application in catalysis and organic synthesis (Davis & Forrester, 1999).

Corrosion Inhibition

The application of thiazole derivatives as corrosion inhibitors has been a significant area of research. For example, 2-amino-4-methyl-thiazole has been investigated for its effectiveness in protecting mild steel in HCl solution. Electrochemical and quantum chemical studies have shown that such compounds can serve as effective corrosion inhibitors, owing to their strong adsorption on the metal surface, forming a protective barrier (Yüce et al., 2014).

Molecular Aggregation and Optoelectronic Properties

Thiazole derivatives have been examined for their molecular aggregation behavior and potential optoelectronic applications. Spectroscopic studies of certain thiazole compounds have revealed insights into their aggregation processes, which are influenced by solvent effects and the structure of the substituent groups. These findings suggest the suitability of thiazole derivatives for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and other photonic devices (Matwijczuk et al., 2016).

Anticancer Activities

The synthesis and evaluation of thiazole and thiadiazole derivatives incorporating thiazole moieties as potential anticancer agents have been an area of active research. Some novel thiazole derivatives have shown potent anticancer activities, suggesting their potential as pharmacophores in cancer treatment. The structure-activity relationships of these compounds have been studied, highlighting their efficacy against specific cancer cell lines (Gomha et al., 2017).

Antimicrobial and Antifilarial Agents

Research into the antimicrobial and antifilarial properties of thiazole derivatives has demonstrated their potential in medicinal chemistry. Some thiazole compounds have been identified as having significant inhibitory effects on the growth of leukemia cells and demonstrating antifilarial activity against specific parasites, indicating their potential as therapeutic agents (Kumar et al., 1993).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they may inhibit or activate biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole compounds are known to influence a variety of biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can impact its bioavailability .

Result of Action

Thiazole compounds are known to have a broad range of effects, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory activities .

Action Environment

It’s important to note that the action of thiazole compounds can be influenced by various factors, including the physiological environment and the presence of other substances .

Orientations Futures

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on the design and structure–activity relationship of bioactive molecules .

Analyse Biochimique

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target they interact with.

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

4-butan-2-yl-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-4-6(2)8-5-10-7(3)9-8/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNATZWZNKWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566458-63-6 |

Source

|

| Record name | 4-(butan-2-yl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)